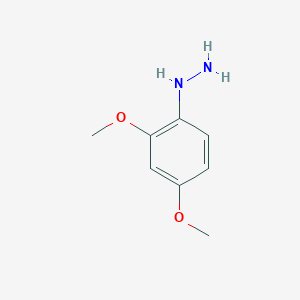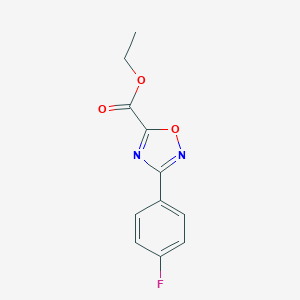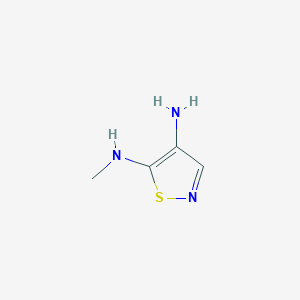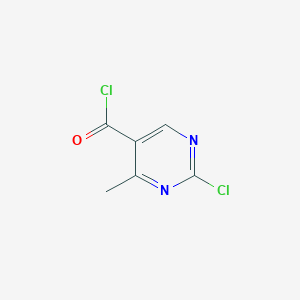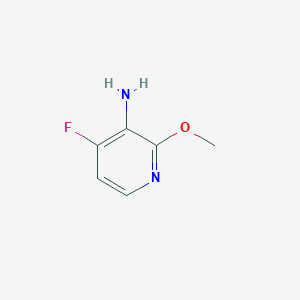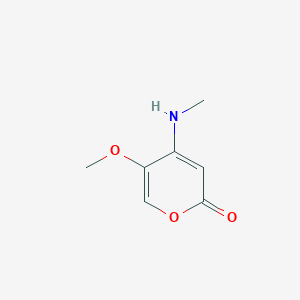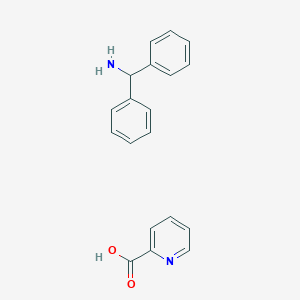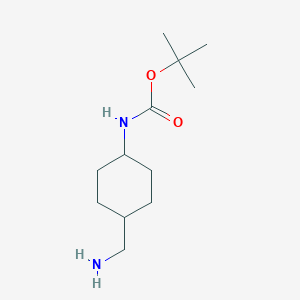
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
Descripción general
Descripción
Synthesis Analysis
The enantioselective synthesis of related compounds involves key steps such as iodolactamization, leading to highly functionalized intermediates essential for the synthesis of CCR2 antagonists (Campbell et al., 2009). Additionally, rapid synthetic methods have been established for compounds playing a critical role in the synthesis of biologically active compounds like omisertinib (AZD9291), through processes including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
Molecular Structure Analysis
The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, confirms the relative substitution of the cyclopentane ring (Ober et al., 2004).
Chemical Reactions and Properties
Silyl carbamates, synthesized from commonly used amino protecting groups, react with a variety of electrophiles to give N-ester type compounds in high yield, showcasing chemoselective transformations of amino protecting groups (Sakaitani & Ohfune, 1990). Another study demonstrates the use of cyclohexa-1,4-dienes with a tert-butyl group in the transfer hydro-tert-butylation of alkenes, presenting a new way of incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).
Physical Properties Analysis
Physical properties such as crystalline structure and conformational preferences are influenced by the compound's substituents and reaction conditions. For example, studies on tert-butylsulfonyl-substituted 1,3-dioxanes and cyclohexanes provide insights into bond eclipsing and preferred rotational conformations in the solid state (Gordillo et al., 1992).
Chemical Properties Analysis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005). Another example includes the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates bearing a iodomethyl group, which demonstrates an efficient method for incorporating CO2 into organic compounds (Takeda et al., 2012).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Carbocyclic Analogues : The compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, as demonstrated by the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate (Ober, Marsch, Harms, & Carell, 2004).
Stereoselective Synthesis of Factor Xa Inhibitors : It is used in the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, key intermediates for the synthesis of factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017).
Synthesis of Biologically Active Compounds : It serves as an important intermediate in the synthesis of many biologically active compounds, such as omisertinib (AZD9291), with an optimized synthetic method providing a high yield (Zhao, Guo, Lan, & Xu, 2017).
Metalation and Alkylation Studies : tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes have been explored for their ability to undergo metalation between nitrogen and silicon, leading to the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Fixation of Atmospheric CO2 : It is involved in cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite, efficiently leading to cyclic carbamates (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Preparation of Commercial Fragrances : In the synthesis of commercial fragrances, such as leather cyclohexanol and woody acetate, tert-butyl carbamate modified quinine and quinidine based chiral stationary phases were employed for enantiomer separation (Hellinger, Horak, & Lindner, 2013).
Synthesis of Spirocyclopropanated Analogues of Insecticides : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was converted into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, demonstrating its application in insecticide development (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Safety and Hazards
Tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is classified as a potentially hazardous compound. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions. Appropriate exhaust ventilation should be provided at places where dust is formed .
Propiedades
IUPAC Name |
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQFOBONHIXDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373207 | |
| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | |
CAS RN |
177583-27-6, 1184918-37-3 | |
| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




